molecular formula C13H12ClNO3S B1389272 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one CAS No. 123643-01-6

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one

Cat. No.: B1389272
CAS No.: 123643-01-6
M. Wt: 297.76 g/mol
InChI Key: QQUAUGIKXHNBJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with 3-chloropropanoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield .

Scientific Research Applications

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-2-yl]-1-propanone
  • 3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-4-yl]-1-propanone
  • 3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-5-yl]-1-propanone

Uniqueness

3-Chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-8-6-13(16)11-7-9-15(10-11)19(17,18)12-4-2-1-3-5-12/h1-5,7,9-10H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUAUGIKXHNBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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